molecular formula C11H9NO B13175868 N-(2-Ethynylphenyl)prop-2-enamide

N-(2-Ethynylphenyl)prop-2-enamide

Cat. No.: B13175868
M. Wt: 171.19 g/mol
InChI Key: SSKMGHZUEUQMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethynylphenyl)prop-2-enamide is a chemical reagent designed for research and development purposes. Compounds with a similar acrylamide backbone are recognized for their utility in polymer science. Specifically, structurally related N-(2-arylethyl)-2-methylprop-2-enamides have been documented as functionalized templates for synthesizing Molecularly Imprinted Polymers (MIPs), which are advanced materials for the selective recognition of target biomolecules . Furthermore, the 2-ethynylphenyl group suggests potential for further chemical modification, such as through click chemistry, making it a versatile building block for creating specialized polymers or probes. Researchers can leverage this compound in developing novel materials for separation processes, chemical sensors, or as a synthetic intermediate in pharmaceutical research. The compound's structure, featuring both a polymerizable acrylamide group and a terminal alkyne, offers a unique handle for creating covalently bound and well-defined polymeric structures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

N-(2-ethynylphenyl)prop-2-enamide

InChI

InChI=1S/C11H9NO/c1-3-9-7-5-6-8-10(9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13)

InChI Key

SSKMGHZUEUQMIM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C#C

Origin of Product

United States

Context and Significance Within Contemporary Organic Synthesis and Materials Science Research

N-(2-Ethynylphenyl)prop-2-enamide is a bifunctional monomer that possesses both a terminal alkyne (ethynyl group) and a vinylogous amide (acrylamide moiety). This unique combination of reactive sites makes it a valuable building block in both organic synthesis and materials science. Its significance lies in its ability to undergo orthogonal reactions, where each functional group can be selectively addressed without interfering with the other. This allows for the construction of complex molecular architectures and functional materials with precisely controlled properties.

In organic synthesis, the ethynyl (B1212043) group can participate in a variety of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions (e.g., "click chemistry" via copper-catalyzed or strain-promoted azide-alkyne cycloaddition), and hydrations. nih.govacs.org The acrylamide (B121943) moiety, on the other hand, is a classic Michael acceptor and a readily polymerizable group. ekb.egnih.gov This dual reactivity enables the synthesis of diverse molecular scaffolds and the introduction of this unit into larger molecules.

In materials science, this compound serves as a versatile monomer for the creation of advanced polymers. The acrylamide group can undergo free-radical polymerization to form linear polymers, while the pendant ethynyl group provides a site for post-polymerization modification. researchgate.net This allows for the synthesis of functional polymers with tailored properties, such as stimuli-responsive materials, cross-linked networks, and materials for surface functionalization. For instance, the ethynyl groups can be used to cross-link polymer chains, enhancing their mechanical and thermal stability.

Overview of Key Structural Moieties: the Ethynyl Group and the Acrylamide Moiety, and Their Research Implications

The chemical behavior of N-(2-Ethynylphenyl)prop-2-enamide is dictated by the interplay of its two key functional groups: the ethynyl (B1212043) group and the acrylamide (B121943) moiety.

The Ethynyl Group:

The terminal alkyne, or ethynyl group (C≡CH), is a highly versatile functional group in organic chemistry. Its reactivity stems from the high s-character of the sp-hybridized carbon atoms, which makes the terminal proton acidic and the triple bond susceptible to addition reactions.

Acidity of the Terminal Proton: The proton on the terminal alkyne can be removed by a strong base to generate a powerful nucleophile, an acetylide. This allows for the formation of new carbon-carbon bonds through reactions with various electrophiles.

Addition Reactions: The carbon-carbon triple bond can undergo a wide range of addition reactions, including hydrogenation, halogenation, and hydration. A particularly significant reaction is the copper-catalyzed ethynylation of formaldehyde, which is a key step in the industrial production of 1,4-butanediol. rsc.org

"Click Chemistry": The ethynyl group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. This reaction is exceptionally reliable and has found widespread use in drug discovery, bioconjugation, and materials science.

Hydration: Under certain conditions, the ethynyl group can be hydrated to form an acetyl group. nih.govacs.org This transformation can be either a desired synthetic step or an unwanted side reaction that needs to be controlled, for example, by using protecting groups like triisopropylsilyl (TIPS). nih.govacs.org

The Acrylamide Moiety:

The acrylamide moiety (CH₂=CH-C(=O)N-) is an α,β-unsaturated carbonyl compound that exhibits its own distinct reactivity.

Michael Addition: The vinyl group of the acrylamide is activated by the electron-withdrawing amide group, making it an excellent Michael acceptor. ekb.egnih.gov This allows for the conjugate addition of a wide range of nucleophiles, including amines, thiols, and carbanions, providing a powerful tool for carbon-heteroatom and carbon-carbon bond formation. This reactivity is particularly relevant in medicinal chemistry for targeting nucleophilic residues in proteins. ekb.eg

Polymerization: Acrylamide and its derivatives are readily polymerized via free-radical mechanisms to produce polyacrylamides. researchgate.netresearchgate.nettandfonline.com These polymers have found extensive applications as flocculants in water treatment, as support matrices in electrophoresis, and in the manufacturing of various materials. tandfonline.comtandfonline.commdpi.com The properties of the resulting polymers can be tuned by copolymerizing acrylamide with other monomers. researchgate.nettandfonline.com

Electrophilicity: The carbonyl carbon of the amide group also possesses electrophilic character, though it is less reactive than the β-carbon towards nucleophilic attack.

The combination of these two reactive moieties in this compound allows for a rich and diverse chemistry, enabling its use in a wide array of applications.

Advanced Spectroscopic and Structural Characterization of N 2 Ethynylphenyl Prop 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of N-(2-Ethynylphenyl)prop-2-enamide is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The spectrum can be divided into three main regions: the aromatic region, the vinylic region of the acrylamide (B121943) group, and the acetylenic proton signal. The amide proton (N-H) is also expected to be present, often as a broad singlet.

Aromatic Protons: The four protons on the phenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The ortho, meta, and para substitution pattern will lead to a complex splitting pattern, likely a series of multiplets.

Vinylic Protons: The three protons of the prop-2-enamide group will show characteristic signals. The proton attached to the same carbon as the nitrogen (α-carbon) will be a doublet of doublets, coupled to the two geminal protons. The two terminal vinylic protons (β-carbon) will also appear as doublets of doublets, with distinct cis and trans coupling constants to the α-proton.

Acetylenic Proton: The terminal ethynyl (B1212043) proton (C≡C-H) is anticipated to resonate as a sharp singlet around δ 3.0-3.5 ppm. Its relatively upfield shift compared to aromatic protons is a characteristic feature.

Amide Proton: The N-H proton signal is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears in the range of δ 8.0-9.5 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Amide (N-H)8.0 - 9.5br s-
Aromatic (Ar-H)7.0 - 8.0m-
Vinylic (=CH-)6.3 - 6.5ddJtrans ≈ 17, Jcis ≈ 10
Vinylic (=CH₂)5.7 - 5.9ddJgem ≈ 2, Jcis ≈ 10
Vinylic (=CH₂)5.5 - 5.7ddJgem ≈ 2, Jtrans ≈ 17
Acetylenic (≡C-H)3.0 - 3.5s-

br s = broad singlet, m = multiplet, dd = doublet of doublets, s = singlet

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The carbons of the phenyl ring will resonate in the δ 110-140 ppm region. The carbon atom attached to the nitrogen (C-N) and the carbon bearing the ethynyl group (C-C≡CH) will have distinct chemical shifts from the other aromatic carbons.

Vinylic Carbons: The two carbons of the acrylamide double bond will appear in the olefinic region of the spectrum, generally between δ 120 and 135 ppm.

Acetylenic Carbons: The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts. The terminal carbon (≡C-H) is expected around δ 75-85 ppm, while the internal carbon (Ar-C≡) will be in a similar or slightly more downfield region.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Aromatic (C-N)135 - 140
Aromatic (C-C≡)115 - 125
Aromatic (C-H)120 - 130
Vinylic (=CH-)130 - 135
Vinylic (=CH₂)125 - 130
Acetylenic (Ar-C≡)80 - 90
Acetylenic (≡C-H)75 - 85

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the coupling between the vinylic protons of the acrylamide group and the connectivity between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like the carbonyl and the internal acetylenic carbon) and for confirming the connectivity between the phenyl ring, the ethynyl group, and the acrylamide moiety. For instance, a correlation between the amide proton and the carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the aromatic protons and the vinylic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

The IR and Raman spectra of this compound are expected to show a number of characteristic absorption bands that correspond to the vibrational modes of its key functional groups.

Ethynyl Group:

≡C-H Stretch: A sharp, strong absorption band is expected in the IR spectrum around 3300 cm⁻¹. This is a highly characteristic band for a terminal alkyne.

C≡C Stretch: A weaker absorption is anticipated in the region of 2100-2140 cm⁻¹. The intensity of this band can be variable.

Acrylamide Group:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹. Its position and shape can be influenced by hydrogen bonding.

C=O Stretch (Amide I band): A very strong and sharp absorption band is predicted to appear in the range of 1650-1680 cm⁻¹. This is one of the most prominent features in the IR spectrum.

N-H Bend (Amide II band): This band, arising from a coupling of the N-H bending and C-N stretching vibrations, is expected around 1520-1550 cm⁻¹.

C=C Stretch: The stretching vibration of the vinylic double bond is expected to appear around 1620-1640 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity
≡C-H StretchEthynyl3280 - 3320Strong, Sharp
N-H StretchAmide3300 - 3500Moderate to Strong
C≡C StretchEthynyl2100 - 2140Weak to Moderate
C=O Stretch (Amide I)Acrylamide1650 - 1680Strong, Sharp
C=C StretchAcrylamide1620 - 1640Moderate
N-H Bend (Amide II)Acrylamide1520 - 1550Moderate

The molecule of this compound has rotational freedom around the C-N single bond and the C-C bond connecting the phenyl ring to the amide nitrogen. This can lead to the existence of different conformational isomers. Theoretical calculations of the vibrational frequencies for different possible conformers can be compared with the experimental IR and Raman spectra. aist.go.jp Subtle shifts in the vibrational frequencies, particularly those of the amide and phenyl groups, can provide insights into the most stable conformation in the solid state or in solution. For instance, the position of the N-H stretching and Amide I and II bands can be sensitive to intramolecular hydrogen bonding, which would be conformation-dependent. ajol.info

Correlation of Experimental and Theoretically Predicted Spectra

The robust characterization of this compound is achieved through a synergistic approach that combines experimental spectroscopic data with theoretical predictions. Computational methods, particularly Density Functional Theory (DFT), are invaluable for interpreting and validating experimental findings.

Theoretical vibrational frequencies, when calculated using methods such as B3LYP with a 6-311++G(d,p) basis set, typically show a strong correlation with experimental Infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, leading to a remarkable agreement between the predicted and observed vibrational modes.

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through theoretical calculations provides a powerful tool for assigning the complex spectra of molecules like this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By comparing the calculated chemical shifts with the experimental data, a detailed and unambiguous assignment of each proton and carbon atom in the molecule can be achieved.

A comparative analysis of key vibrational frequencies is presented in the table below, illustrating the correlation between hypothetical experimental values and scaled theoretical predictions.

Functional GroupExperimental Wavenumber (cm⁻¹) (Hypothetical)Theoretical Wavenumber (cm⁻¹) (Scaled)Vibrational Mode
N-H33503355Stretching
C≡C-H33053310Stretching
C=O16701675Amide I Stretching
C=C16301632Stretching
N-H15401545Amide II Bending

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the expected precise mass can be calculated and compared with the experimental value obtained from HRMS.

PropertyValue
Molecular Formula C₁₁H₉NO
Calculated Monoisotopic Mass 171.0684 u
Hypothetical HRMS (M+H)⁺ 172.0757 u

The close agreement between the calculated and a hypothetical experimental mass would confirm the elemental composition of the molecule with high confidence.

Fragmentation Pathways and Structural Information from Mass Spectra

The fragmentation of this compound under mass spectrometric conditions provides valuable structural information. The fragmentation patterns can be predicted based on the stability of the resulting carbocations and neutral losses. Key hypothetical fragmentation pathways are outlined below:

Loss of the acryloyl group: Cleavage of the amide bond can lead to the formation of a fragment corresponding to the 2-ethynylaniline (B1227618) cation.

McLafferty-type rearrangement: A characteristic rearrangement for amides, though less common for N-aryl amides, could potentially lead to specific neutral losses.

Cleavage of the ethynyl group: Fragmentation of the ethynyl moiety can also be observed.

A table of major hypothetical fragments and their corresponding m/z values is provided below.

m/z (Hypothetical)Proposed Fragment
171[M]⁺
143[M - CO]⁺
117[M - CH₂=CHCO]⁺
91[C₇H₇]⁺

X-ray Crystallography for Solid-State Structural Elucidation

Determination of Molecular Conformation and Crystal Packing

While a crystal structure for this compound is not publicly available, a hypothetical structure can be proposed based on related compounds. The molecule would likely exhibit a nearly planar conformation for the phenyl and amide groups to maximize conjugation. The ethynyl and propenamide substituents on the phenyl ring would influence the crystal packing arrangement. The unit cell parameters and space group would define the repeating three-dimensional lattice of the crystal.

Hypothetical Crystallographic Data:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
**β (°) **95.5
Z 4

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the crystal structure of this compound would be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), leading to the formation of hydrogen-bonded chains or dimers. These interactions are crucial in dictating the primary packing motif. For instance, a common motif would be the formation of N-H···O=C hydrogen bonds between adjacent molecules.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with neighboring molecules. sigmaaldrich.com The presence of the electron-withdrawing ethynyl group and the amide substituent would influence the electron density of the aromatic ring, potentially favoring offset or edge-to-face stacking arrangements over a direct face-to-face orientation.

These non-covalent interactions collectively determine the supramolecular architecture of this compound in the solid state, influencing its physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Investigations of N 2 Ethynylphenyl Prop 2 Enamide

Electronic Structure Calculations

The electronic properties of a molecule are fundamental to understanding its chemical behavior. Through various computational techniques, it is possible to model and analyze the distribution of electrons within N-(2-Ethynylphenyl)prop-2-enamide, highlighting regions of interest for chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactive nature of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich regions, such as the phenyl ring and the amide group. The LUMO, conversely, would likely be localized on the electron-deficient areas, including the acrylamide (B121943) and ethynyl (B1212043) groups. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more readily involved in chemical transformations. mdpi.com

Table 1: Hypothetical Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The values presented in this table are illustrative and represent typical energies for similar organic molecules as specific computational data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are likely to be attacked by nucleophiles.

In the case of this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amide linkage, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amide and the ethynyl group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic interactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgq-chem.com It allows for the investigation of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the stability of the molecule.

For this compound, significant hyperconjugative interactions are expected. For instance, the delocalization of the lone pair electrons of the nitrogen atom into the anti-bonding orbital of the adjacent carbonyl group (n -> π*) would contribute to the resonance stabilization of the amide bond. Similarly, interactions between the π-orbitals of the phenyl ring and the ethynyl group can lead to extended conjugation and charge delocalization across the molecule. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). mdpi.comnih.gov

Table 2: Illustrative Second-Order Perturbation Energies for Key Hyperconjugative Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N)π* (C=O)50.8
π (C=C)acrylamideπ* (C=O)25.3
π (Phenyl)π* (C≡C)15.1
π (C≡C)π* (Phenyl)10.5

Note: The values in this table are hypothetical and serve to illustrate the expected magnitude of hyperconjugative interactions based on similar molecular systems.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule plays a vital role in its reactivity and biological activity. Conformational analysis helps in identifying the most stable arrangements of atoms in a molecule.

Prediction of Stable Conformers

Computational methods can be used to scan the potential energy surface of the molecule by systematically varying key torsion angles. This allows for the identification of energy minima, which correspond to stable conformers. For this compound, it is expected that the most stable conformer would exhibit a geometry that maximizes stabilizing interactions, such as hydrogen bonding and π-stacking, while minimizing steric hindrance. mdpi.com The relative energies of different conformers can provide insights into the conformational preferences of the molecule under different conditions.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement and guide experimental work. By solving approximations of the Schrödinger equation, these methods can calculate the magnetic and electronic environments of atoms and bonds, leading to predictions of NMR, IR, and Raman spectra.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound with high accuracy. The standard approach involves a two-step process:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the local geometry. Common computational levels for this include DFT methods like B3LYP with a basis set such as 6-31G(d,p).

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using a method like Gauge-Independent Atomic Orbital (GIAO). The isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

δ_sample = σ_TMS - σ_sample

While no specific peer-reviewed calculations for this compound are publicly available, the expected data from such a study would be presented in a table comparing theoretical predictions with experimental values.

Table 1: Hypothetical Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is illustrative of how research findings would be presented. Actual experimental and computational values would be required for a definitive analysis.

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C=O (Amide)164.5-
N-H (Amide)-8.5
C≡CH (Ethynyl)83.0-
C≡CH (Ethynyl)80.53.5
CH=CH₂ (Vinyl)129.06.4
CH=CH₂ (Vinyl)127.55.8 (trans), 6.2 (cis)
Aromatic C1-N138.0-
Aromatic C2-C≡C118.0-
Aromatic C-H123.0-130.07.2-7.8

Simulation of IR and Raman Spectra for Vibrational Assignments

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational simulations are invaluable for assigning specific absorption bands and Raman shifts to the corresponding molecular motions.

The process begins with the optimization of the molecular geometry, followed by a frequency calculation at the same level of theory. This calculation solves for the second derivatives of the energy with respect to atomic positions, yielding a set of vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration).

IR Intensities are proportional to the change in the molecular dipole moment during a vibration.

Raman Activities are related to the change in the molecular polarizability.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experiment. A detailed analysis allows for the unambiguous assignment of key functional group vibrations.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound This table is a representative example based on known functional group frequencies.

Predicted Frequency (cm⁻¹) (Scaled)Intensity/ActivityAssignment (Vibrational Mode)
~3300High (IR)N-H stretch (amide)
~3290Medium (IR)≡C-H stretch (alkyne)
~3080Medium (IR)=C-H stretch (vinyl)
~2110Medium (IR), High (Raman)C≡C stretch (alkyne)
~1665High (IR)C=O stretch (Amide I band)
~1625High (Raman)C=C stretch (vinyl)
~1540Medium (IR)N-H bend coupled with C-N stretch (Amide II band)

Reaction Pathway Modeling and Transition State Analysis

The structure of this compound, with its ortho-positioned ethynyl and acrylamide groups, makes it a prime candidate for intramolecular cyclization reactions. Computational modeling is essential for exploring potential reaction mechanisms, identifying intermediates, and calculating the energy barriers that determine reaction feasibility and kinetics.

A plausible reaction is a thermally or catalytically induced intramolecular cyclization. One such pathway is a 6-endo-dig cyclization, which could lead to the formation of a quinoline-type heterocyclic system. Reaction pathway modeling for such a process involves:

Locating Stationary Points: The geometries of the reactant, any intermediates (INT), transition states (TS), and the final product are optimized.

Transition State Search: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used to locate the saddle point on the potential energy surface that represents the transition state.

Frequency Analysis: A frequency calculation is performed on all stationary points. A true minimum (reactant, product, intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed starting from the transition state structure. nih.gov This traces the minimum energy path downhill to connect the transition state with its corresponding reactant and product (or intermediate), confirming the proposed pathway. researchgate.net

For the cyclization of this compound, a key step would be the nucleophilic attack of the amide nitrogen or oxygen onto the alkyne. DFT calculations would be used to determine the activation energy (the energy difference between the reactant and the transition state). nih.gov The relative energies of different possible transition states (e.g., attack by N vs. O, or different cyclization modes) would reveal the most favorable reaction channel.

Structure-Reactivity and Structure-Property Relationship Modeling for Analogues

While specific computational studies on this compound are not prominent, research on analogous systems provides insight into how structure dictates reactivity and properties. Computational modeling allows for systematic "in silico" modification of a parent structure to establish Quantitative Structure-Activity/Property Relationships (QSAR/QSPR).

For analogues of this compound, such studies could explore:

Substituent Effects: Placing various electron-donating or electron-withdrawing groups on the phenyl ring and analyzing their impact on reactivity. For instance, in related amide systems, DFT calculations have been used to understand how substituents affect the energetics of Sₙ2 reactions. nih.govresearchgate.net The calculations can reveal how substituents alter the charge distribution and orbital energies (HOMO/LUMO), thereby influencing the activation barriers of reactions. nih.gov

Reactivity Indices: DFT can be used to calculate conceptual DFT descriptors like electronic chemical potential, global electrophilicity, and Fukui functions. These indices help predict the most reactive sites within a series of analogue molecules. For example, in reactions involving electrophilic or nucleophilic attack, the global electrophilicity index can predict how readily an analogue will participate in reactions driven by electron density transfer.

Conformational Effects: The rotational barriers around key single bonds (e.g., the aryl-N bond or the N-C(O) bond) can be calculated. These conformational preferences can sterically or electronically influence the accessibility of reactive sites and the feasibility of intramolecular reactions, ultimately governing which products are formed.

By modeling these relationships for a library of related compounds, researchers can build predictive models that guide the synthesis of new molecules with desired properties, such as enhanced reactivity for a specific transformation or tailored electronic properties for materials science applications.

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

The acrylamide (B121943) moiety of N-(2-Ethynylphenyl)prop-2-enamide allows it to act as a monomer in various polymerization reactions. The resulting polymers would feature a pendant phenyl ring containing a reactive ethynyl (B1212043) group, making them valuable precursors for further functionalization.

Homopolymerization Studies for Poly[this compound]

The synthesis of a homopolymer, Poly[this compound], would involve the polymerization of the this compound monomer. This process would yield a linear polymer with reactive alkyne groups regularly spaced along the polymer backbone. Such a homopolymer could be a key material for creating functional surfaces or crosslinked networks. However, detailed scientific studies focusing specifically on the homopolymerization of this compound, including polymerization kinetics, molecular weight characterization, and thermal properties of the resulting Poly[this compound], are not extensively documented in publicly available research literature.

Copolymerization with Various Co-Monomers for Tunable Polymer Properties

To achieve polymers with a wide range of tunable properties, this compound can theoretically be copolymerized with other vinyl monomers. By carefully selecting co-monomers, properties such as solubility, thermal stability, and mechanical strength could be precisely controlled. The incorporation of this compound would also introduce pendant ethynyl groups into the copolymer structure, providing sites for subsequent chemical modifications. Despite this potential, specific research detailing the copolymerization of this compound with various co-monomers and the characterization of the resulting copolymers is not readily found in scientific literature.

Functionalization of Polymeric Materials via Click Chemistry

The ethynyl group on the phenyl ring of this compound is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This highly efficient and specific reaction allows for the covalent attachment of a wide variety of molecules bearing azide (B81097) functional groups to the polymer chain.

Fabrication of Functional Polymer Conjugates and Hybrid Materials

Polymers and copolymers of this compound serve as excellent scaffolds for creating complex polymer conjugates and hybrid materials. Through click chemistry, biomolecules, fluorescent dyes, or nanoparticles with azide functionalities can be attached to the polymer backbone. This methodology would enable the development of advanced materials for applications in biotechnology and electronics. At present, specific examples and detailed research findings on the fabrication of functional polymer conjugates and hybrid materials derived from Poly[this compound] are limited in the available literature.

Surface Modification and Grafting Applications for Advanced Substrates

The reactive nature of the ethynyl groups in polymers derived from this compound makes them suitable for surface modification and grafting applications. These polymers could be grafted onto the surface of various substrates to alter their surface properties, such as hydrophilicity, biocompatibility, or chemical reactivity. This could be achieved by either grafting the polymer onto an azide-functionalized surface or by first coating the surface with the polymer and then using the pendant ethynyl groups for further functionalization. However, specific studies detailing the use of Poly[this compound] for the surface modification and grafting of advanced substrates have not been widely reported.

Development of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are polymers with recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. While the structure of this compound suggests its potential use as a functional monomer in the synthesis of MIPs, where the ethynyl and amide groups could interact with a template molecule, specific research on the application of this particular compound in the development of MIPs is not found in the scientific literature. Research in this area has often focused on structurally related, but different, monomers.

Role as a Functional Template in Imprinting Procedures

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. In this process, a "template" molecule is used to arrange functional monomers in a specific orientation before polymerization. After the polymer is formed, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.

While specific studies employing this compound as a functional template are not readily found, the broader class of N-substituted acrylamides has been successfully used for this purpose. For instance, related compounds like N-(2-arylethyl)-2-methylprop-2-enamides have been utilized as functionalized templates in the fabrication of molecularly imprinted polymers (MIPs). mdpi.comnih.gov These templates are covalently bound to the polymerizable unit, which allows for the formation of well-defined binding sites within the polymer matrix. mdpi.com

The this compound molecule contains a phenyl ring and an amide group, which can participate in various non-covalent interactions such as hydrogen bonding, pi-pi stacking, and dipole-dipole interactions. These interactions are crucial for the pre-arrangement of the functional monomer around the template molecule, a critical step in the imprinting process. The ethynyl group could also potentially interact with certain templates or be used as a reactive handle for subsequent modifications of the imprinted polymer.

Characterization of Imprinting Factors and Selectivity Towards Target Analytes

The effectiveness of a molecularly imprinted polymer is quantified by its imprinting factor (IF) and its selectivity towards the target analyte. The imprinting factor is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized without the template. A higher IF indicates more effective imprinting.

In studies involving analogous compounds, significant imprinting factors have been achieved. For example, a MIP created using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as a functionalized template for the recognition of tyramine and L-norepinephrine demonstrated imprinting factors of 2.47 and 2.50, respectively. mdpi.comnih.gov This indicates a high affinity of the imprinted polymer for these target biomolecules. mdpi.comnih.gov

Should this compound be used as a functional template, the characterization of the resulting MIP would involve determining its binding capacity and selectivity. This is typically done through binding experiments where the MIP and a corresponding NIP are incubated with solutions of the target analyte. The amount of analyte bound to the polymers is then measured, often using techniques like high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

The selectivity of the MIP would be assessed by testing its binding affinity for the target analyte in the presence of structurally similar competing molecules. A highly selective MIP will bind preferentially to the target analyte, even in a complex mixture. For instance, MIPs designed for the selective extraction of bisphenol A (BPA) have shown high retention rates for BPA compared to other structurally related phenols.

Table 1: Hypothetical Imprinting Data for a this compound-based MIP

Target AnalyteMIP Binding Capacity (µmol/g)NIP Binding Capacity (µmol/g)Imprinting Factor (IF)
Analyte X8.53.22.66
Analyte Y9.24.12.24

This table presents hypothetical data to illustrate how imprinting factors are calculated and should not be taken as experimental results.

Exploration of Supramolecular Assemblies and Self-Assembly Properties

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field.

The structure of this compound, with its aromatic ring and amide linkage, provides functionalities that can participate in the non-covalent interactions that drive self-assembly, such as hydrogen bonding and π-π stacking. The amide group is a classic motif for forming strong, directional hydrogen bonds, which can lead to the formation of one-dimensional chains or more complex two- and three-dimensional networks. The phenyl ring can engage in π-π stacking interactions with other aromatic systems.

Polymers derived from this compound could exhibit interesting self-assembly properties. The pendant phenyl and ethynyl groups along the polymer backbone could direct the formation of ordered nanostructures in solution or in the solid state. The self-assembly of polymers can lead to a variety of morphologies, such as micelles, vesicles, nanofibers, and thin films. nih.gov The specific morphology would depend on factors like the polymer's molecular weight, the solvent used, and the temperature. nih.gov

The ethynyl group offers a particularly interesting avenue for creating novel supramolecular assemblies. It can participate in various chemical reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which could be used to functionalize the polymer after self-assembly or to cross-link the assembled structures, thereby enhancing their stability. This reactive handle also opens up possibilities for creating hybrid materials by linking the polymer to other molecules or nanoparticles.

Derivatives and Analogues of N 2 Ethynylphenyl Prop 2 Enamide

Structure-Reactivity Relationships in Chemically Modified Systems

Enamides, as a class of compounds, are considered distinct amphiphilic synthons. nih.gov The reactivity of the enamide double bond is influenced by the electron-withdrawing nature of the amide group, which delocalizes the nitrogen lone pair, thereby reducing the electron density and nucleophilicity of the double bond compared to enamines. nih.gov This inherent stability is a key feature of the enamide scaffold. nih.gov

In the context of N-(2-Ethynylphenyl)prop-2-enamide and its derivatives, the following structure-reactivity principles apply:

Nucleophilicity : The nucleophilicity of enamides is a critical parameter in their reactions. Studies on substituted enamides have shown that their nucleophilicity is comparable to that of enol ethers and certain heterocyclic compounds like indoles and pyrroles. nih.gov The kinetics of their reactions with electrophiles, such as benzhydrylium ions, can be quantified to establish reactivity parameters. nih.gov For derivatives of this compound, substituents on the phenyl ring would be expected to modulate the nucleophilicity of the enamide moiety through inductive and resonance effects.

Cyclization Reactions : The dual functionality of an enamide and an alkyne within the same molecule, as in this compound, presents opportunities for intramolecular cyclization reactions. The enamide can act as a nucleophile, while the alkyne, especially when activated by transition metals, can serve as an electrophile, facilitating the construction of various N-heterocycles. nih.gov

Influence of Substituents : The introduction of substituents on the aryl ring of related N-(2-arylethyl)-2-methylprop-2-enamides has been shown to influence reactivity. Electron-donating groups or halogens on the aryl ring can enhance interactions in polymerization processes. Similarly, for this compound analogues, aryl substituents would alter the electronic environment of both the enamide and the ethynyl (B1212043) group, thereby affecting their participation in reactions like cycloadditions or metal-catalyzed couplings.

Synthesis and Comprehensive Characterization of Substituted Analogues

The synthesis of analogues of this compound typically involves the acylation of a corresponding substituted 2-ethynylaniline (B1227618) or the reaction of a substituted amine with a derivative of prop-2-enoic acid. A common and straightforward method for forming the amide bond is the reaction between an amine and an acyl chloride. mdpi.comnih.gov

A general synthetic approach involves dissolving the amine in a suitable solvent like ethylene (B1197577) dichloride, adding a base such as triethylamine (B128534) to act as a scavenger for the HCl byproduct, and then introducing the acryloyl chloride derivative. mdpi.comnih.gov This method has been successfully applied to synthesize a series of N-(2-arylethyl)-2-methylprop-2-enamides with various substituents on the benzene (B151609) ring, achieving high yields. mdpi.comnih.govnih.gov

The synthesis of these analogues is followed by comprehensive characterization using modern analytical techniques to confirm their structure and purity. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure, the position of substituents, and the purity of the synthesized compounds. nih.govnih.govajol.info

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition. nih.govnih.gov

Infrared (IR) Spectroscopy : IR analysis helps to identify the characteristic functional groups present in the molecule, such as the N-H, C=O (amide), and C≡C (alkyne) bonds. nih.govnih.gov

Elemental Analysis : This technique provides the percentage composition of elements (C, H, N), which should match the calculated values for the proposed structure. ajol.info

The table below summarizes the synthesis of several N-(2-arylethyl)-2-methylprop-2-enamide analogues, which serve as structural models for potential derivatives of this compound.

Starting Amine SubstrateSynthesized AnalogueYield (%)Reference
2-(4-Fluorophenyl)ethan-1-amineN-(2-(4-Fluorophenyl)ethyl)-2-methylprop-2-enamide94 nih.govnih.gov
2-(4-Chlorophenyl)ethan-1-amineN-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide89 nih.govnih.gov
2-(2,4-Dichlorophenyl)ethan-1-amineN-(2-(2,4-Dichlorophenyl)ethyl)-2-methylprop-2-enamide90 nih.govnih.gov
2-(4-Bromophenyl)ethan-1-amineN-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide87 nih.govnih.gov
2-(4-Methoxyphenyl)ethan-1-amineN-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide46 nih.govnih.gov
2-(3,4-Dimethoxyphenyl)ethan-1-amineN-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methylprop-2-enamide72 nih.govnih.gov

Comparative Studies with Related Ethynylphenyl Acrylamide (B121943) and Other Enamide Compounds

Comparative analysis of this compound with its isomers and other related enamides provides valuable insights into its unique properties.

N-(4-Ethynylphenyl)acrylamide : This compound is a positional isomer where the ethynyl group is at the para-position relative to the acrylamide group. Its synthesis involves the reaction of 4-ethynylaniline (B84093) with acryloyl chloride. The primary structural difference is the position of the alkyne, which can affect its accessibility for reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. While both isomers possess the same reactive functionalities, their spatial arrangement can lead to different outcomes in polymerization or intramolecular reactions.

N-(2-Ethenylphenyl)-2-phenylprop-2-enamide : This analogue features an ethenyl (vinyl) group in place of the ethynyl group. nih.gov The replacement of the alkyne with an alkene changes the geometry from linear to trigonal planar and alters the electronic properties and reactivity. The alkene group can participate in different types of addition and polymerization reactions compared to the alkyne.

Other Enamide Compounds :

N-prop-2-ynylacrylamide : This compound shares the N-prop-2-ynyl group but lacks the phenyl ring. ajol.inforesearchgate.net Synthesized from propargylamine (B41283) and acryloyl chloride, its study allows for the isolation of the reactivity of the terminal alkyne and the acrylamide group without the electronic influence of the phenyl ring. ajol.inforesearchgate.net

N-(2,2-Dimethoxyethyl)prop-2-enamide : This aliphatic enamide serves as a comparator that lacks both the phenyl ring and the ethynyl group. Its synthesis and reactivity provide a baseline for understanding the contributions of the aromatic and alkyne moieties in the this compound structure.

These comparative studies underscore how variations in the position of the ethynyl group, the nature of the unsaturated bond (alkyne vs. alkene), and the presence or absence of an aromatic ring can profoundly impact the synthesis, characterization, and potential reactivity of these valuable chemical entities.

Future Directions and Emerging Research Avenues

Exploration of Advanced Catalytic Systems for Functional Group Transformations

The dual functionality of N-(2-Ethynylphenyl)prop-2-enamide makes it an ideal substrate for a variety of catalytic transformations. The alkyne group can undergo reactions such as cyclization, cycloaddition, and hydrofunctionalization, while the acrylamide (B121943) moiety can participate in polymerization and conjugate addition reactions.

Advanced catalytic systems are being explored to selectively transform one functional group in the presence of the other. For instance, transition metal catalysts, particularly those based on gold and platinum, have shown promise in activating the alkyne group for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures like quinolines. Future research will likely focus on the development of chemo- and regioselective catalysts that can precisely control the outcome of these transformations.

Integration into Multi-Component Reaction Sequences for Complex Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful strategy for the rapid construction of complex molecular architectures. The reactivity of both the ethynyl (B1212043) and acrylamide functionalities in this compound makes it an excellent candidate for inclusion in MCRs.

For example, the alkyne can participate in A³ coupling reactions (aldehyde-alkyne-amine) or Ugi-type reactions, while the acrylamide can be involved in sequential Michael additions. The integration of this compound into such reaction sequences could provide streamlined access to diverse libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Design and Synthesis of Advanced Materials with Tailored Functionalities

The presence of a polymerizable acrylamide group and a reactive alkyne moiety makes this compound a promising monomer for the synthesis of advanced functional polymers. The alkyne can be utilized for post-polymerization modification via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the introduction of various functional groups onto the polymer backbone.

This approach enables the tailoring of material properties for specific applications, including the development of responsive materials, drug delivery systems, and advanced coatings. The ability to create cross-linked networks through the reaction of the alkyne groups could also lead to the formation of robust hydrogels and thermosetting polymers.

Application of Machine Learning and AI in Computational Design and Discovery of Related Compounds

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate the discovery and design of new molecules with desired properties. In the context of this compound, computational approaches can be employed to predict the reactivity of the molecule in various chemical transformations and to design novel derivatives with enhanced functionalities.

By training algorithms on existing experimental data, ML models can predict the outcomes of reactions, suggest optimal reaction conditions, and even propose new molecular structures with tailored electronic and steric properties. This in silico approach has the potential to significantly reduce the experimental effort required to develop new catalysts, materials, and synthetic methodologies related to this compound and its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.